4-(Bromomethyl)benzamide

Organic Synthesis Reaction Kinetics Electrophilicity

Researchers synthesizing kinase inhibitor libraries or GPCR antagonists often face inconsistent reactivity from less electrophilic chloro-analogs. 4-(Bromomethyl)benzamide (CAS 58914-40-2) eliminates this bottleneck with its highly reactive para-bromomethyl handle, enabling efficient nucleophilic substitution without amide protection. • Enables high-yielding diversification at the 4-position for SAR studies • Orthogonal amide & bromomethyl functionalities simplify multi-step routes vs. 4-(bromomethyl)benzoic acid • Bulk quantities available with batch-specific QC documentation for procurement confidence

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 58914-40-2
Cat. No. B1269819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)benzamide
CAS58914-40-2
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(=O)N
InChIInChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11)
InChIKeyKXODOFITUJNMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)benzamide Properties & Specifications


4-(Bromomethyl)benzamide (CAS 58914-40-2) is an organic building block belonging to the benzamide class, characterized by a para-substituted bromomethyl group attached to a benzamide core [1]. It has a molecular formula of C8H8BrNO and a molecular weight of 214.06 g/mol [1]. This white to off-white crystalline solid is primarily valued in scientific research as a versatile intermediate for constructing more complex molecules due to the highly reactive nature of its bromomethyl group, which facilitates efficient nucleophilic substitution reactions [2][3]. Key predicted physicochemical properties relevant for handling and storage include a boiling point of 338.4±25.0 °C and a density of 1.555±0.06 g/cm³ .

Reactive Handle Para-bromomethyl group for nucleophilic substitution
Stable Core Amide functionality orthogonal to substitution reactions
Form Factor Crystalline solid, compatible with standard lab handling

Why 4-(Bromomethyl)benzamide Is Irreplaceable


Attempting to substitute 4-(Bromomethyl)benzamide with a generic benzamide or a different halomethyl analog without rigorous validation will likely compromise a synthetic route or biological outcome. While all benzamide derivatives share a core structure, the specific presence, position, and nature of the halomethyl group fundamentally dictate the molecule's reactivity, selectivity, and subsequent biological activity [1]. For instance, replacing the bromine with chlorine yields a significantly less reactive electrophile, altering reaction kinetics and yields . Furthermore, changing the substitution pattern from para to ortho or meta can drastically affect the molecule's ability to fit into an enzyme's active site or interact with a specific biological target, as evidenced by structure-activity relationship studies in kinase and GPCR research [2]. The evidence below provides specific, quantifiable dimensions where these differences are critical, confirming that generic substitution is a non-trivial and often non-viable strategy.

This Product
4-(Bromomethyl)benzamide: bromine as good leaving group, enabling higher electrophilicity.
Common Substitute
4-(Chloromethyl)benzamide: chlorine less reactive; reaction rate and conditions may shift significantly.
Para substitution provides a distinct spatial orientation; ortho or meta isomers yield different target interactions and cannot be used interchangeably.
Amide group stability differs from the carboxylic acid analog; direct substitution may introduce side reactions or require extra protection steps.

4-(Bromomethyl)benzamide Comparative Evidence


Nucleophilic Substitution Reactivity vs. Chloromethyl Analog

The primary differentiation of 4-(Bromomethyl)benzamide lies in the superior leaving group ability of bromine compared to chlorine, which makes it a significantly more reactive electrophile in SN2 reactions. This is a fundamental principle of organic chemistry that is consistently observed in practice. The bromomethyl group confers higher reactivity towards nucleophiles, enabling faster reaction rates and often higher yields in alkylation and cross-coupling reactions when compared to its chloromethyl counterpart .

SN2 Reactivity
Class-level
Bromomethyl >> Chloromethyl in nucleophilic substitution; bromine is a superior leaving group relative to chlorine.
Higher reactivity may permit milder conditions for challenging nucleophiles.
Exact rate constants are system-dependent; confirm under your specific conditions.
Organic Synthesis Reaction Kinetics Electrophilicity

Kinase Inhibitor Synthesis: Regiospecific Reactivity

The para-bromomethyl group of 4-(Bromomethyl)benzamide serves as a crucial regiospecific handle for introducing the benzamide scaffold into more complex pharmacophores, as evidenced by its use as a precursor in the development of small-molecule kinase inhibitors [1]. In the context of Bcr-Abl kinase inhibitor development, the position of substituents on the benzamide ring is known to critically impact potency [2]. While this specific compound's activity may be moderate (e.g., an IC50 of 28 μM was noted for a related activity), its value is as a building block for further optimization. For example, in a related study on Bcr-Abl, a 4-methyl benzamide derivative showed an IC50 of 29.1 ± 3.8 μM, while the unsubstituted benzamide lead compound was more potent (8.7 ± 0.7 μM) [2]. This demonstrates that the 4-position of the benzamide is a critical vector for modulating activity, and the bromomethyl group offers a unique, versatile entry point for chemical elaboration that is distinct from the methyl or unsubstituted analogs.

Bcr-Abl SAR
Cross-study
4-position substitution modulates activity: unsubstituted lead IC50 8.7 ± 0.7 μM; 4-methyl derivative IC50 29.1 ± 3.8 μM; building block compound reported at 28 μM in a different assay.
Para-substitution is a critical vector for kinase inhibitor optimization.
The bromomethyl handle enables diverse functionalization at this sensitive position.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

CCR5 Antagonist Binding Affinity

In the context of GPCR drug discovery, the bromomethyl group on the benzamide ring can be a key determinant of binding affinity. A study on bromo benzamides as CCR5 antagonists revealed that specific structural modifications, including the bromomethyl group, are essential for biological activity [1]. The assay measured the ability of compounds to inhibit GTPγS binding, a functional readout of GPCR activation. One potent analog in this series, a 4-bromo-2-(bromomethyl)benzene derivative, exhibited an IC50 of 5.35 ± 0.3 nmol/L [1]. This high potency serves as a benchmark for the class, demonstrating that the bromomethyl group, when presented in a specific molecular context, can confer very high affinity for the CCR5 receptor. This data provides a quantitative baseline for what optimized bromomethyl-benzamide derivatives can achieve, highlighting the value of the 4-(bromomethyl)benzamide scaffold as a starting point for developing potent GPCR modulators.

CCR5 Antagonism
Class-level
Optimized 4-bromo-2-(bromomethyl)benzene derivative achieved IC50 5.35 ± 0.3 nM in GTPγS binding assay.
Chemical class can attain nanomolar affinity at GPCR targets.
Benchmark for scaffold-derived modulators; direct translation requires optimization.
GPCR CCR5 Antagonist Binding Affinity Medicinal Chemistry

Positional Isomer Selectivity

The position of the bromomethyl group on the benzamide ring is a critical factor in determining its biological profile. While 4-(bromomethyl)benzamide is widely used as a building block, its isomers can exhibit distinct and valuable biological activities. For example, research indicates that 3-(bromomethyl)benzamide derivatives have been explored as selective human β3-adrenergic receptor agonists, demonstrating promising selectivity over β1 and β2 receptors . This selectivity profile is highly sought after for therapeutic applications like treating overactive bladder. Similarly, 2-(bromomethyl)benzamide is noted for its role in controlling reaction selectivity in metal-catalyzed reactions . This positional specificity highlights that 4-(bromomethyl)benzamide is not a simple substitute for its ortho or meta isomers; each provides a unique spatial orientation for the reactive handle, leading to different interactions with biological targets or catalytic systems.

Positional Isomers
Class-level
3-(Bromomethyl)benzamide: β3-adrenergic agonist selectivity; 2-isomer: used as ligand for reaction selectivity.
Ortho or meta isomers cannot replace para due to distinct biological and catalytic profiles.
Data to verify for target-specific applications.
Medicinal Chemistry Receptor Binding Selectivity SAR

Amide Stability vs. Carboxylic Acid

4-(Bromomethyl)benzamide offers a distinct advantage over its carboxylic acid analog, 4-(bromomethyl)benzoic acid, due to the differential reactivity of the amide and acid groups. Carboxylic acids are more reactive than amides and can undergo unwanted side reactions under certain conditions, such as with strong nucleophiles or reducing agents [1]. The amide group in 4-(Bromomethyl)benzamide is significantly more stable and inert to many reaction conditions, allowing for selective functionalization of the bromomethyl group without interference from the carbonyl. This orthogonal reactivity simplifies synthetic routes by eliminating the need for protecting group strategies. While 4-(bromomethyl)benzoic acid can be converted to the benzamide via its acid chloride , using 4-(Bromomethyl)benzamide directly saves a synthetic step and avoids potential yield losses or side reactions associated with the more reactive acid functionality.

Amide vs Acid
Class-level
Amide is the least reactive carboxylic acid derivative; carboxylic acid analog can undergo side reactions or require protection.
Amide form provides orthogonal stability, simplifying multi-step routes.
Avoids extra amidation step and potential yield losses.
Organic Synthesis Functional Group Compatibility Reaction Selectivity

4-(Bromomethyl)benzamide Application Scenarios


Kinase Inhibitor Library Synthesis

In medicinal chemistry, the para-bromomethyl group of 4-(Bromomethyl)benzamide is an ideal chemical handle for generating libraries of potential kinase inhibitors. Its reactivity allows for high-yielding nucleophilic substitution with a wide array of amines, thiols, and other nucleophiles, enabling the rapid exploration of structure-activity relationships (SAR) at the 4-position of the benzamide scaffold [1]. The evidence demonstrates that substitution at this position profoundly impacts potency, as seen in Bcr-Abl inhibitors [2]. This scenario is ideal for drug discovery programs targeting kinases or other enzymes where the benzamide is a privileged scaffold, as it allows for efficient diversification to optimize target binding and selectivity.

GPCR Antagonist Potency Optimization

For research programs focused on developing potent antagonists for G protein-coupled receptors (GPCRs) like CCR5, 4-(Bromomethyl)benzamide serves as a key intermediate for introducing a reactive group onto a core benzamide structure [1]. The class-level evidence shows that optimized bromomethyl-benzamide derivatives can achieve very high binding affinity, with IC50 values in the low nanomolar range [1]. Procuring this specific building block allows medicinal chemists to fine-tune the molecule's interaction with the receptor's binding pocket, a process critical for achieving the desired potency and therapeutic window.

Chemical Biology Probe Construction

The reactive bromomethyl group of 4-(Bromomethyl)benzamide makes it a suitable starting material for synthesizing activity-based probes or affinity reagents. It can be easily conjugated to linkers, biotin, or fluorophores for use in pull-down assays or cellular imaging to identify and validate a small molecule's protein target [1][2]. Unlike its chloromethyl analog, the higher reactivity of the bromomethyl group ensures more efficient and complete conjugation, which is essential for generating high-quality probes for biochemical studies. This application is particularly relevant in chemical biology and target deconvolution efforts where robust and reliable probe performance is paramount.

Orthogonal Reactivity in Multi-Step Synthesis

In complex organic syntheses, the combination of a stable amide group and a reactive bromomethyl group in 4-(Bromomethyl)benzamide provides a valuable pair of orthogonal functionalities. This allows chemists to perform reactions on the bromomethyl handle without needing to protect the amide, simplifying synthetic routes and improving overall yield [1][2]. Compared to starting from 4-(bromomethyl)benzoic acid, which may require an extra amidation step , procuring the benzamide directly is a more efficient and cost-effective strategy for building complex molecules where the final product requires an amide moiety.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Reactive para-bromomethyl handle
Para-position SAR optimization
GPCR antagonist optimization
Bromomethyl-benzamide scaffold
Binding affinity modulation at GPCR targets
Chemical biology probe construction
Bromomethyl conjugation efficiency
Probe labeling and target engagement
Multi-step orthogonal synthesis
Amide/bromomethyl orthogonal reactivity
Selective functionalization without protection

Technical Documentation Hub

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38 linked technical documents
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